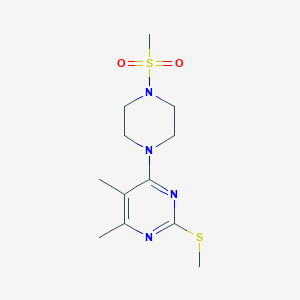
4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine (4-MMP) is a synthetic pyrimidine derivative with a broad range of applications in scientific research. It is widely used as a building block in organic synthesis, as a reagent for the synthesis of other compounds, and for the study of biochemical and physiological processes. 4-MMP has been used in a variety of laboratory experiments, including those involving enzymatic reactions, protein-ligand interactions, and other biochemical studies.
科学研究应用
4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine has been used in a variety of scientific research applications, including enzymatic reactions, protein-ligand interactions, and other biochemical studies. It has also been used in the study of the structure and function of proteins, as well as in the study of the structure and function of nucleic acids. In addition, 4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine has been used in the synthesis of other compounds, such as peptides and peptidomimetics.
作用机制
4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine is a synthetic pyrimidine derivative that binds to a variety of proteins and enzymes. It has been shown to bind to enzymes involved in the metabolism of carbohydrates, lipids, and proteins, as well as to enzymes involved in the biosynthesis of nucleic acids. It has also been shown to bind to proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins, as well as to inhibit the activity of enzymes involved in the biosynthesis of nucleic acids. In addition, 4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine has been shown to have a variety of effects on the expression of genes, including the regulation of gene expression and the modulation of gene expression.
实验室实验的优点和局限性
4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine has several advantages for use in laboratory experiments. It is a readily available compound that can be synthesized in a relatively short amount of time. In addition, it is a relatively inexpensive compound, making it an attractive choice for use in laboratory experiments. However, there are some limitations to the use of 4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine in laboratory experiments. It is not a very stable compound and can decompose over time. In addition, it can be toxic to certain organisms, so it should be handled with care.
未来方向
In the future, 4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine may be used in a variety of applications, including the development of novel drugs and treatments for a variety of diseases. In addition, it may be used in the study of the structure and function of proteins, as well as in the study of the structure and function of nucleic acids. It may also be used in the synthesis of other compounds, such as peptides and peptidomimetics. Finally, 4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine may be used in the development of new techniques for the study of biochemical and physiological processes.
合成方法
4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine is synthesized through a series of reactions, beginning with the reaction of 4-methanesulfonylpiperazine and 5,6-dimethyl-2-methylsulfanyl-pyrimidine. This reaction is followed by a condensation reaction between the two compounds, which results in the formation of 4-(4-methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine. The compound can then be isolated by chromatographic techniques, such as column chromatography or thin-layer chromatography.
属性
IUPAC Name |
4,5-dimethyl-2-methylsulfanyl-6-(4-methylsulfonylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2S2/c1-9-10(2)13-12(19-3)14-11(9)15-5-7-16(8-6-15)20(4,17)18/h5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEHCVQEBZJOOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1N2CCN(CC2)S(=O)(=O)C)SC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Methanesulfonylpiperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({[1-(5-chloropyrimidin-2-yl)azetidin-3-yl]methyl}(methyl)amino)-5-fluoro-6-methyl-3,4-dihydropyrimidin-4-one](/img/structure/B6441695.png)
![2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-5-fluoro-6-(propan-2-yl)-3,4-dihydropyrimidin-4-one](/img/structure/B6441696.png)
![5-{4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-2-carbonitrile](/img/structure/B6441702.png)
![4-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441705.png)
![4,5-dimethyl-2-(methylsulfanyl)-6-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441709.png)
![2-{4-[6-ethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine-4-carbonitrile](/img/structure/B6441716.png)
![4-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441724.png)
![4-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441734.png)
![4-({4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl}methyl)-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B6441746.png)
![4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441755.png)
![4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-5,6-dimethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B6441757.png)
![4-ethyl-6-[4-(5-methylpyrimidin-2-yl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine](/img/structure/B6441764.png)
![4,5-dimethyl-6-{4-[(5-methyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B6441779.png)
![4,5-dimethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B6441807.png)